molecular formula C6H7Cl2NO B2583309 2-Amino-3-chlorophenol hydrochloride CAS No. 858013-95-3

2-Amino-3-chlorophenol hydrochloride

Cat. No.: B2583309
CAS No.: 858013-95-3
M. Wt: 180.03
InChI Key: IMGFSLMGWSMKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chlorophenol hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO. It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chlorophenol hydrochloride typically involves the chlorination of 2-amino-phenol. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The process can be summarized as follows:

    Chlorination: 2-amino-phenol is treated with chlorine gas in the presence of hydrochloric acid.

    Isolation: The resulting 2-amino-3-chlorophenol is then isolated and purified.

    Formation of Hydrochloride Salt: The purified compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of 2-amino-phenol are chlorinated using chlorine gas.

    Continuous Isolation and Purification: The product is continuously isolated and purified using industrial-scale equipment.

    Conversion to Hydrochloride Salt: The purified 2-amino-3-chlorophenol is converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chlorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form 2-amino-phenol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

    Oxidation: Nitro derivatives of 2-amino-3-chlorophenol.

    Reduction: 2-amino-phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-chlorophenol hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-chlorophenol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their function.

Comparison with Similar Compounds

    4-Amino-3-chlorophenol: Similar structure but with the amino and chlorine groups in different positions.

    2-Amino-4-chlorophenol: Another isomer with different positioning of functional groups.

    2-Amino-3-bromophenol: Similar compound with bromine instead of chlorine.

Uniqueness: 2-Amino-3-chlorophenol hydrochloride is unique due to its specific positioning of the amino and chlorine groups, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-3-chlorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGFSLMGWSMKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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